4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate
CAS No.: 306730-46-1
Cat. No.: VC5426536
Molecular Formula: C18H18O3S
Molecular Weight: 314.4
* For research use only. Not for human or veterinary use.
![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate - 306730-46-1](/images/structure/VC5426536.png)
Specification
CAS No. | 306730-46-1 |
---|---|
Molecular Formula | C18H18O3S |
Molecular Weight | 314.4 |
IUPAC Name | [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C18H18O3S/c1-18(2,3)17(20)21-14-8-6-13(7-9-14)16(19)11-10-15-5-4-12-22-15/h4-12H,1-3H3/b11-10+ |
Standard InChI Key | HCXJCYMEIMHGGV-ZHACJKMWSA-N |
SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s IUPAC name, [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2,2-dimethylpropanoate, reflects its three primary components:
-
Thiophene moiety: A five-membered aromatic ring containing sulfur (C₄H₄S).
-
α,β-unsaturated ketone: A propenoyl group (CH₂=CH-C=O) in the E-configuration.
-
Pivalate ester: A bulky tert-butyl-derived ester (O-CO-C(CH₃)₃) .
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Number | 306730-46-1 |
Molecular Formula | C₁₈H₁₈O₃S |
Molecular Weight | 314.40 g/mol |
SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 |
InChI Key | HCXJCYMEIMHGGV-ZHACJKMWSA-N |
The E-stereochemistry of the propenoyl group is critical for electronic conjugation between the thiophene and carbonyl groups, potentially influencing photophysical properties .
Synthesis and Reactivity
Synthetic Routes
Although detailed protocols are proprietary, plausible pathways include:
-
Friedel-Crafts Acylation: Thiophene reacts with acryloyl chloride in the presence of AlCl₃ to form 3-(2-thienyl)propenoyl chloride.
-
Esterification: The acyl chloride intermediates with 4-hydroxyphenyl pivalate under Schotten-Baumann conditions .
Key Challenges:
-
Stereocontrol during acylation to ensure E-configuration.
-
Purification difficulties due to the compound’s hydrophobic nature .
Reactivity Profile
The α,β-unsaturated ketone enables diverse transformations:
-
Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon.
-
Cycloadditions: Participation in Diels-Alder reactions with dienes.
-
Photochemical Reactions: Potential for [2+2] cycloadditions under UV light .
Table 2: Predicted Reaction Pathways
Reaction Type | Conditions | Product Class |
---|---|---|
Michael Addition | Et₃N, THF, 25°C | β-Substituted ketones |
Diels-Alder | Toluene, reflux | Bicyclic adducts |
Hydrolysis | NaOH, H₂O/EtOH | Carboxylic acid |
Physicochemical Properties
Stability and Solubility
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume